Gefitinib

Catalog No.
S547939
CAS No.
184475-35-2
M.F
C22H24ClFN4O3
M. Wt
446.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gefitinib

CAS Number

184475-35-2

Product Name

Gefitinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Sparingly soluble (2.70e-02 g/L

Synonyms

gefitinib, Iressa, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide, ZD 1839, ZD1839

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Description

The exact mass of the compound Gefitinib is 446.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble ( FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Non-Small Cell Lung Cancer (NSCLC):

Gefitinib has been extensively studied for its effectiveness in treating NSCLC, particularly in patients with specific mutations in the EGFR gene. These mutations are found more commonly in never-smokers and individuals of Asian descent. Clinical trials have shown that gefitinib can significantly improve progression-free survival (the time a patient lives without their cancer worsening) compared to standard chemotherapy in patients with these specific mutations []. This research has led to gefitinib becoming a standard first-line treatment option for patients with EGFR-mutant NSCLC [].

Understanding Mechanisms of Resistance:

While gefitinib is initially effective in many patients with EGFR-mutant NSCLC, tumors eventually develop resistance to the drug. Scientific research is ongoing to understand the mechanisms behind this resistance. Studies are investigating how genetic alterations and signaling pathways within cancer cells allow them to bypass the effects of gefitinib []. This knowledge is crucial for developing new treatment strategies to overcome resistance and improve long-term outcomes for patients.

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It was developed by AstraZeneca and approved by the US Food and Drug Administration (FDA) in 2003 []. EGFR is a protein that plays a role in cell growth and proliferation. TKIs inhibit the activity of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways []. Gefitinib's significance lies in its ability to target specific mutations in the EGFR gene, potentially halting the growth of certain cancers.


Molecular Structure Analysis

Gefitinib possesses a unique bicyclic aniline structure with a quinazoline core []. This core structure is known to be involved in protein kinase inhibition []. Additionally, gefitinib has a lipophilic tail, which aids in its cellular uptake [].


Chemical Reactions Analysis

The synthesis of gefitinib is a complex multi-step process beyond the scope of this analysis []. However, its mechanism of action involves binding to the ATP-binding pocket of the mutated EGFR protein, thereby inhibiting its activity and downstream signaling pathways [].


Physical And Chemical Properties Analysis

Gefitinib is a slightly soluble yellow crystalline powder [].

  • Melting point: 240-245 °C []

As mentioned earlier, gefitinib acts by targeting specific mutations in the EGFR gene. These mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer []. By binding to the mutated EGFR protein, gefitinib disrupts its signaling cascade, potentially halting tumor growth [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.1

Exact Mass

446.1521

LogP

3.2
3.2

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S65743JHBS

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (55.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (57.14%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (61.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (57.14%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (36.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (55.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the continued treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of either platinum-based or docetaxel chemotherapies.
FDA Label
Gefitinib Mylan is indicated as monotherapy for the treatment of adult patients with locally advanced or metastatic non‑small cell lung cancer (NSCLC) with activating mutations of EGFR‑TK.
Iressa is indicated for the treatment of adult patients with locally advanced or metastatic non-small-cell lung cancer with activating mutations of epidermal-growth-factor-receptor tyrosine kinase.

Livertox Summary

Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Gefitinib
US Brand Name(s): Iressa
FDA Approval: Yes
Gefitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.
Gefitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK). EGFR is expressed on the cell surface of many normal cells and cancer cells.
Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE02
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE02 - Gefitini

Mechanism of Action

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme. EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells. Overexpression leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation. Gefitinib is the first selective inhibitor of the EGFR tyrosine kinase which is also referred to as Her1 or ErbB-1. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR* [HSA_VAR:1956v2] [HSA:1956] [KO:K04361]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

184475-35-2

Wikipedia

Gefitinib

Biological Half Life

48 hours [IV administration]

Use Classification

Human drugs -> Gefitinib Mylan -> EMA Drug Category
Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group
Human drugs -> Iressa -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Hosomi Y, Morita S, Sugawara S, Kato T, Fukuhara T, Gemma A, Takahashi K, Fujita Y, Harada T, Minato K, Takamura K, Hagiwara K, Kobayashi K, Nukiwa T, Inoue A; North-East Japan Study Group. Gefitinib Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated Epidermal Growth Factor Receptor: NEJ009 Study. J Clin Oncol. 2020 Jan 10;38(2):115-123. doi: 10.1200/JCO.19.01488. Epub 2019 Nov 4. PMID: 31682542.

2. Zhao C, Han SY, Li PP. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Curr Drug Deliv. 2017;14(2):282-288. doi: 10.2174/1567201813666160709021605. PMID: 27396387.

3. Noronha V, Patil VM, Joshi A, Menon N, Chougule A, Mahajan A, Janu A, Purandare N, Kumar R, More S, Goud S, Kadam N, Daware N, Bhattacharjee A, Shah S, Yadav A, Trivedi V, Behel V, Dutt A, Banavali SD, Prabhash K. Gefitinib Versus Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Mutated Lung Cancer. J Clin Oncol. 2020 Jan 10;38(2):124-136. doi: 10.1200/JCO.19.01154. Epub 2019 Aug 14. PMID: 31411950.

4. Wu YL, Zhang L, Kim DW, Liu X, Lee DH, Yang JC, Ahn MJ, Vansteenkiste JF, Su WC, Felip E, Chia V, Glaser S, Pultar P, Zhao S, Peng B, Akimov M, Tan DSW. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer. J Clin Oncol. 2018 Nov 1;36(31):3101-3109. doi: 10.1200/JCO.2018.77.7326. Epub 2018 Aug 29. Erratum in: J Clin Oncol. 2019 Jan 20;37(3):261. PMID: 30156984.

5. Lei Y, Guo W, Chen B, Chen L, Gong J, Li W. Tumor‑released lncRNA H19 promotes gefitinib resistance via packaging into exosomes in non‑small cell lung cancer. Oncol Rep. 2018 Dec;40(6):3438-3446. doi: 10.3892/or.2018.6762. Epub 2018 Oct 3. PMID: 30542738; PMCID: PMC6196604.

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